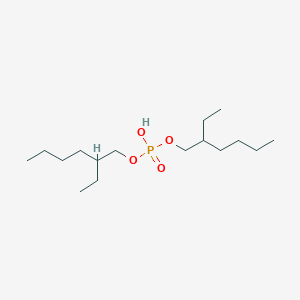

Bis(2-ethylhexyl) hydrogen phosphate

Description

Properties

IUPAC Name |

bis(2-ethylhexyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGLCEQVOFDUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(=O)(O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35O4P | |

| Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1412 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

141-65-1 (hydrochloride salt), 4971-46-4 (potassium salt), 4971-47-5 (ammonium salt) | |

| Record name | Bis(2-ethylhexyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1027134 | |

| Record name | Bis(2-ethylhexyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-(2-ethylhexyl)phosphoric acid is an odorless light yellow liquid. Floats on water. (USCG, 1999), Liquid, Light yellow liquid; [CAMEO], COLOURLESS OR AMBER LIQUID. | |

| Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di(ethylhexyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1412 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

155 °C at 0.015 mm Hg | |

| Record name | BIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

385 °F (USCG, 1999), Flash point equals 385 °F, 385 °F (196 °C) (Open cup), About 198 °C (closed cup), 196 °C o.c. | |

| Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di(ethylhexyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1412 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in benzene, hexane, and 4-methyl-2-pentanone, In water, 1.82X10+2 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.21 | |

| Record name | BIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1412 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.977 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.975 g/cu cm at 25 deg, Strongly acidic. Bulk density Wt/gal = 8.2 lb, 0.96 g/cm³ | |

| Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1412 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000005 [mmHg], Vapor pressure, Pa at 20 °C: | |

| Record name | Di(ethylhexyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1412 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Viscous liquid, Amber liquid | |

CAS No. |

298-07-7 | |

| Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-ethylhexyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z4W0L3H06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1412 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -76 °F (USCG, 1999), -50 °C | |

| Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1412 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-ethylhexyl) Hydrogen Phosphate (D2EHPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) hydrogen phosphate (B84403), commonly referred to as D2EHPA or HDEHP, is an organophosphorus compound with significant industrial and research applications. It is a diester of phosphoric acid and 2-ethylhexanol. Primarily recognized for its exceptional chelating and solvent properties, D2EHPA is a cornerstone reagent in the field of hydrometallurgy, particularly for the solvent extraction and purification of metals.[1][2] Its ability to selectively form stable complexes with metal ions allows for the separation of valuable elements such as rare earths, uranium, cobalt, and nickel from complex aqueous mixtures.[1][3]

Beyond metallurgy, its applications extend to its use as a plasticizer, a lubricant additive, and an intermediate in the synthesis of surfactants.[4][5] For professionals in pharmaceutical development and toxicology, understanding the properties and analytical methods for D2EHPA is relevant, as its analysis is pertinent to pharmacokinetic and exposure studies.[6][7] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, key experimental protocols, and safety information.

Chemical Structure and Properties

D2EHPA is a viscous, colorless to light yellow liquid that is largely non-polar.[3] The structure consists of a central phosphate group bonded to two branched 2-ethylhexyl ester side chains and one acidic proton, which is responsible for its ion-exchange capabilities.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | bis(2-ethylhexyl) hydrogen phosphate[7] |

| Synonyms | Di(2-ethylhexyl) phosphoric acid, D2EHPA, HDEHP, P204[5][8] |

| CAS Number | 298-07-7[7] |

| Molecular Formula | C₁₆H₃₅O₄P[9] |

| Molecular Weight | 322.42 g/mol [7] |

| InChI Key | SEGLCEQVOFDUPX-UHFFFAOYSA-N[9] |

| SMILES | CCCCC(CC)COP(=O)(O)OCC(CC)CCCC[7] |

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow viscous liquid | [3][8] |

| Density | 0.965 - 0.977 g/mL at 25 °C | [7][10] |

| Melting Point | -60 °C to -50 °C | [5] |

| Boiling Point | 48 °C at 12 mmHg; 209 °C at 1.33 kPa | [5][11] |

| Flash Point | ~196 °C (open cup) | [7] |

| Solubility in Water | Sparingly soluble (~182 mg/L at 25 °C) | [7] |

| Solubility (Organic) | Soluble in kerosene (B1165875), n-dodecane, ethanol, benzene, acetone (B3395972) | [3][7] |

| pKa | ~1.47 | |

| Refractive Index | ~1.443 (n20/D) | [5] |

| Vapor Pressure | <0.1 hPa at 20 °C |

Experimental Protocols & Workflows

This section details methodologies for the synthesis of D2EHPA and its application in metal extraction. These protocols are derived from established literature and patents.

Synthesis and Purification of D2EHPA

D2EHPA can be synthesized via the reaction of phosphorus oxychloride with 2-ethylhexanol.[10] The subsequent purification is crucial to remove mono-ester (M2EHPA) and tri-ester byproducts.

Protocol 3.1.1: Synthesis

-

Reaction Setup: In a reaction kettle equipped with a stirrer and a system for gas removal, add phosphorus oxychloride (POCl₃) and a suitable catalyst (e.g., AlCl₃ with an ionic liquid promoter).[10]

-

Addition of Alcohol: Cool the reactor to 0-10 °C. Slowly add 2-ethylhexanol dropwise over 0.5-1.5 hours. A molar ratio of POCl₃ to 2-ethylhexanol of approximately 1:2 is recommended.[10]

-

Initial Reaction: After the addition is complete, continue stirring the mixture at 15-25 °C for 1-3 hours while removing the generated HCl gas.[10]

-

Heating: Raise the temperature to 40-70 °C and maintain the reaction for an additional 1-4 hours to ensure completion.[10]

-

Neutralization/Hydrolysis: Carefully add a 20-60% NaOH solution to neutralize the remaining acidic species and hydrolyze intermediates. The temperature is then raised to 80-90 °C for 1-3 hours.[10]

-

Workup: The crude product is then washed with water, filtered, and distilled to yield D2EHPA.[10]

Protocol 3.1.2: Purification via Copper Salt Precipitation This method effectively separates D2EHPA from mono-ester impurities.

-

Dissolution: Dissolve the crude D2EHPA in a suitable organic solvent (e.g., kerosene).

-

Precipitation: Add freshly precipitated copper (II) hydroxide (B78521) (Cu(OH)₂) to the solution to form the copper salt of D2EHPA. The addition of acetone can facilitate the precipitation of this salt.

-

Separation: Isolate the precipitated copper-D2EHPA salt by filtration and wash it with a solvent to remove impurities.

-

Acidification: Treat the purified copper salt with a dilute mineral acid (e.g., HCl or H₂SO₄). This strips the copper ion, regenerating the purified D2EHPA.

-

Final Wash: Separate the organic D2EHPA layer and wash it with distilled water to remove any residual mineral acid.

Solvent Extraction of Metals

The core application of D2EHPA is the selective extraction of metal ions from an aqueous phase into an organic phase. The general process involves four main steps: extraction, scrubbing, stripping, and regeneration.

Protocol 3.2.1: General Procedure for Metal Extraction

-

Organic Phase Preparation: Prepare the organic phase by dissolving D2EHPA in an inert diluent, typically a high-flashpoint kerosene or n-dodecane. The concentration of D2EHPA can range from 0.05 M to 1.0 M, depending on the target metal and feed concentration.[11] A modifier like tri-n-butyl phosphate (TBP) may be added to prevent third-phase formation.

-

Extraction: Contact the organic phase with the acidic aqueous feed solution containing the target metal ions. This is typically done in a mixer-settler. The aqueous-to-organic (A/O) phase ratio can vary (e.g., 1:1 to 4:1).[6] Agitate the mixture for a sufficient contact time (e.g., 5-10 minutes) to allow the ion-exchange reaction to reach equilibrium.[6][11] The pH of the aqueous phase is a critical parameter and must be controlled for selective extraction.[11]

-

Scrubbing (Optional): After phase separation, the metal-loaded organic phase can be "scrubbed" by contacting it with a fresh aqueous solution. This step is designed to remove co-extracted impurities, enhancing the purity of the final product.

-

Stripping: Contact the loaded organic phase with a stripping solution, typically a strong acid (e.g., 2-6 M H₂SO₄ or HCl). This reverses the extraction reaction, transferring the purified metal ions back into a new aqueous phase at a higher concentration.

-

Regeneration: The now barren organic phase (regenerated D2EHPA) is recycled back to the extraction stage.

Role in Analytical and Pharmaceutical Sciences

While the primary application of D2EHPA is in metallurgy, its chemical properties are relevant to analytical chemistry, which underpins drug development. The acidic phosphate group and hydrophobic alkyl chains allow it to function as an ion-pairing agent in reverse-phase high-performance liquid chromatography (HPLC). In this role, it can form neutral complexes with cationic analytes, increasing their retention on a non-polar stationary phase and enabling their separation and quantification.

Specifically, analytical methods for D2EHPA itself are important in toxicology and environmental monitoring. An HPLC method for analyzing D2EHPA has been described as suitable for pharmacokinetic studies.[6][7] This is critical for drug development professionals involved in assessing the safety profile of new chemical entities or understanding the bodily exposure and clearance of industrial chemicals.

Safety and Toxicology

D2EHPA is a hazardous chemical that requires careful handling. It is corrosive and can cause severe skin burns and eye damage.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of mists or aerosols.[6]

-

Personal Protective Equipment:

-

Incompatibilities: D2EHPA is incompatible with strong oxidizing agents, strong bases, and most metals, with which it can react to produce flammable hydrogen gas.[5]

Toxicological Data

| Test | Endpoint | Species | Value | Source(s) |

| Acute Oral Toxicity | LD50 | Rat | >500 - <5000 mg/kg | |

| Acute Dermal Toxicity | LD50 | Rabbit | >2000 mg/kg | |

| Skin Corrosion/Irritation | - | Rabbit | Corrosive | [11] |

| Eye Damage/Irritation | - | Rabbit | Corrosive | [11] |

| Aquatic Toxicity (Fish) | LC50 | Oncorhynchus mykiss | 30 mg/L (96 h) |

Conclusion

Bis(2-ethylhexyl) hydrogen phosphate is a versatile and powerful organophosphorus reagent. Its dominance in the hydrometallurgical industry for the separation and purification of metals is well-established and continues to be a subject of academic and industrial research. For scientists in adjacent fields, including pharmaceutical development, an understanding of its properties is valuable for analytical applications, particularly in the context of toxicology and pharmacokinetic analysis. Adherence to strict safety protocols is mandatory when handling this corrosive and hazardous compound.

References

- 1. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]

- 2. Separation of Bis(2-ethylhexyl) phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Bis(2-ethylhexyl) phosphate | SIELC Technologies [sielc.com]

- 4. mdpi.com [mdpi.com]

- 5. D2EHPA extractant is a kind of organophosphorus extractant [metalleaching.com]

- 6. Dissolution of D2EHPA in liquid-liquid extraction process: implication on metal removal and organic content of the treated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. itwreagents.com [itwreagents.com]

An In-Depth Technical Guide to Di(2-ethylhexyl) Phosphoric Acid (D2EHPA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Di(2-ethylhexyl) phosphoric acid (D2EHPA), a versatile organophosphorus compound. It covers its fundamental chemical identity, physicochemical properties, synthesis, applications, and safety protocols, tailored for a scientific audience.

Chemical Identity

Di(2-ethylhexyl) phosphoric acid, commonly abbreviated as D2EHPA or HDEHP, is a diester of phosphoric acid and 2-ethylhexanol.[1]

-

IUPAC Name: Bis(2-ethylhexyl) hydrogen phosphate

-

CAS Number: 298-07-7

Physicochemical Properties

D2EHPA is a colorless to yellowish, odorless, viscous oily liquid at room temperature.[2][3] Key quantitative properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₆H₃₅O₄P | [1] |

| Molecular Weight | 322.42 g/mol | [2][3] |

| Appearance | Colorless or yellowish transparent viscous oily liquid | [2][3] |

| Density | 0.977 g/cm³ (at 20°C) | [4] |

| Melting Point | -60 °C | [3][4] |

| Boiling Point | Decomposes | [4] |

| Flash Point | 196 °C (385 °F) | [5] |

| Solubility in Water | Insoluble | [5] |

| Solubility in Organic Solvents | Soluble in alcohol and other organic solvents | [2][3] |

| pKa | 1.47 |

Synthesis of D2EHPA

D2EHPA is commercially synthesized through two primary routes. The choice of method can affect the purity of the final product, which often contains mono- and tri-substituted phosphates as impurities.

Synthesis from Phosphorus Pentoxide

This method involves the reaction of phosphorus pentoxide (P₄O₁₀) with 2-ethylhexanol. The reaction proceeds in two main steps, producing a mixture from which D2EHPA can be isolated based on its solubility.[1]

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Bis(2-ethylhexyl) Hydrogen Phosphate (HDEHP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) hydrogen phosphate (B84403), commonly known as HDEHP or DEHPA, is an organophosphorus compound with the chemical formula (C₈H₁₇O)₂PO₂H.[1][2] It is a diester of phosphoric acid and 2-ethylhexanol.[1][2] Structurally, it possesses a chiral center at the carbon atom bonded to the oxygen of the phosphate group. This compound is a viscous, colorless to light yellow, odorless liquid at room temperature.[1][3] HDEHP is widely recognized for its application as an extractant in hydrometallurgy, particularly for the solvent extraction of uranium, vanadium, and rare-earth metals.[1][2] Its utility in these processes stems from its ability to form stable complexes with metal ions. Reminiscent of carboxylic acids, HDEHP typically exists as a hydrogen-bonded dimer in non-polar organic solvents.[1] For practical applications, it is often diluted in a solvent like kerosene.[1]

Physical and Chemical Properties

The physicochemical properties of HDEHP are crucial for its application in various scientific and industrial processes. A summary of these key characteristics is presented in the tables below.

General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₁₆H₃₅O₄P | [1][4] |

| Molecular Weight | 322.42 g/mol | |

| Appearance | Colorless to light yellow, odorless, viscous liquid | [1][3] |

| Density | 0.976 g/cm³ at 20 °C | [5] |

| Melting Point | -50 °C | [1][5] |

| Boiling Point | 240 °C at 101,325 Pa | [5] |

| Flash Point | 181 °C at 101.3 kPa | [5] |

| Vapor Pressure | 0 Pa at 25 °C | [5] |

| Dynamic Viscosity | 40.99 mPa·s at 20 °C | [5] |

| Refractive Index | 1.443 at 20 °C |

Solubility and Partitioning

| Property | Value | References |

| Solubility in Water | 182 mg/L at 20 °C | [5] |

| Solubility in Organic Solvents | Soluble in benzene, hexane, 4-methyl-2-pentanone, and ethanol (B145695) (100 mg/mL) | [5][6] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.88 at 25 °C | [5] |

| pKa | 1.47 (estimated) | [5] |

Safety and Reactivity

| Property | Description | References |

| Auto-ignition Temperature | 255 °C at 101.1 kPa | [5] |

| Chemical Stability | The product is stable under normal conditions. | [5] |

| Reactivity | Mildly corrosive to most metals. Avoid contact with alkaline solutions and non-noble metals (e.g., iron, zinc, aluminum) to prevent hydrogen formation. | [5] |

| Decomposition | Decomposes at 240°C, producing toxic fumes of phosphorus oxides. |

Experimental Protocols

Purification of HDEHP

Commercial HDEHP often contains impurities such as neutral organophosphorous compounds and iron salts.[7] Several methods have been developed for its purification.

1. Purification via Copper Salt Precipitation

This method is effective for removing both organic and inorganic impurities.[2]

-

Procedure:

-

Dissolve the impure HDEHP in an organic solvent.

-

Add freshly precipitated copper(II) hydroxide (B78521) to the solution to form the copper salt of HDEHP (Cu(DEHP)₂).[8]

-

Add acetone (B3395972) to precipitate the Cu(DEHP)₂ salt.[8]

-

Filter the precipitate, wash it with acetone, and dry it.[8]

-

Redissolve the dried Cu(DEHP)₂ powder in ether and re-precipitate with acetone. Repeat this step for higher purity.[8]

-

Contact the purified Cu(DEHP)₂ with a dilute mineral acid (e.g., 3 M HNO₃) to strip the Cu(II) from the organic phase, regenerating the purified HDEHP.[8]

-

Wash the resulting HDEHP product with distilled water until the water is no longer acidic.[8]

-

Remove dissolved water from the purified HDEHP using a rotary evaporator at 55 °C and reduced pressure.[8]

-

2. Ion Exchange Purification

This method is particularly useful for removing radiolytic degradation products.[7]

-

Procedure:

-

Prepare a solution of the impure HDEHP in a suitable solvent, such as isopropanol (B130326) or a mixture of tributyl phosphate (TBP) and normal alkanes.[7]

-

Pass the solution through a column packed with a macroreticular anion exchange resin (e.g., Amberlyst A-21) in its hydroxide form. The DEHP⁻ anion will be adsorbed onto the resin, while neutral impurities pass through.[7]

-

Wash the resin bed with isopropanol to remove any remaining non-adsorbed impurities.[7]

-

Elute the adsorbed DEHP⁻ from the resin using a dilute solution of aqueous or alcoholic potassium hydroxide (e.g., 0.5 M KOH).[7]

-

Acidify the eluate (e.g., to 1 M HNO₃) to regenerate the purified HDEHP, which will separate as an immiscible phase.[7]

-

If an alcoholic KOH solution was used for elution, dilute the eluate with water (e.g., tenfold) before acidification to facilitate the separation of HDEHP.[7]

-

Characterization of HDEHP

1. Titration

The purity of HDEHP can be assessed by determining its equivalent weight through titration.

-

Procedure:

-

Dissolve a known weight of the purified HDEHP in an ethyl alcohol-water solvent.

-

Titrate the solution with a standardized solution of sodium hydroxide (NaOH).

-

The equivalent weight can be calculated from the volume of NaOH solution required to reach the endpoint. The theoretical equivalent weight of HDEHP is 322.4 g/mol .[8]

-

2. Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups in the HDEHP molecule. Key absorption peaks include the stretching vibrations of the P=O and P-O-(C) bonds, which appear around 1221 cm⁻¹ and 1029 cm⁻¹, respectively. The stretching vibration of the -OH group in O=P-OH is observed at approximately 1683 cm⁻¹.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for characterizing HDEHP and its complexes. It can be used to study the rate of HDEHP exchange in metal complexes.[3] Diffusion Ordered Spectroscopy (DOSY) NMR can be employed to investigate the aggregation state of HDEHP in solution, such as its dimerization.[1][9]

3. Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the thermal stability of HDEHP. For HDEHP impregnated on a silica-based resin, TGA shows a weight loss step corresponding to the removal of the HDEHP molecule, followed by the decomposition of the resin support at higher temperatures.[4]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can be used to identify phase transitions such as melting.

Visualizations

Logical Relationships and Experimental Workflows

Caption: Workflow for the purification of HDEHP.

Caption: Radiolytic degradation pathway of HDEHP.

References

- 1. impact.ornl.gov [impact.ornl.gov]

- 2. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 3. Characterization of HDEHP-lanthanide complexes formed in a non-polar organic phase using 31P NMR and ESI-MS - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of the hydrolytic and radiolytic degradation of HEH[EHP] (Technical Report) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antagonistic Role of Aqueous Complexation in the Solvent Extraction and Separation of Rare Earth Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis of Bis(2-ethylhexyl) Hydrogen Phosphate: A Technical Guide

An In-depth Examination of Core Synthesis Pathways for Researchers, Scientists, and Drug Development Professionals

Bis(2-ethylhexyl) hydrogen phosphate (B84403), commonly known as D2EHPA or HDEHP, is a versatile organophosphorus compound with significant applications in solvent extraction, particularly for the separation of rare earth elements and other valuable metals. Its utility in various industrial processes necessitates a thorough understanding of its synthesis. This technical guide provides a detailed overview of the primary synthesis pathways for D2EHPA, complete with experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in its preparation and purification.

Core Synthesis Methodologies

The industrial and laboratory-scale synthesis of D2EHPA primarily revolves around the reaction of a phosphorus-containing reagent with 2-ethylhexanol. The most prominent methods utilize phosphorus pentoxide, phosphorus oxychloride, or phosphorus trichloride (B1173362) as the phosphorus source. Each pathway presents distinct advantages and challenges concerning reaction conditions, product purity, and overall yield.

Synthesis from Phosphorus Pentoxide and 2-Ethylhexanol

This method is a widely employed industrial route for D2EHPA production. The reaction involves the esterification of phosphoric acid, formed in situ from phosphorus pentoxide, with 2-ethylhexanol. A key challenge in this synthesis is the formation of a mixture of mono-, di-, and trisubstituted phosphates, necessitating subsequent purification steps to isolate the desired D2EHPA.[1]

Reaction Scheme:

The overall reaction can be summarized as follows, though it proceeds through intermediate pyrophosphate species:

P₄O₁₀ + 6 C₈H₁₈O → 4 (C₈H₁₇O)₂PO(OH) + 2 H₂O

A more detailed representation of the reaction progression is: 4 C₈H₁₇OH + P₄O₁₀ → 2 [(C₈H₁₇O)PO(OH)]₂O [(C₈H₁₇O)PO(OH)]₂O + C₈H₁₇OH → (C₈H₁₇O)₂PO(OH) + (C₈H₁₇O)PO(OH)₂[1]

Experimental Protocol:

Synthesis from Phosphorus Oxychloride and 2-Ethylhexanol

This pathway offers a more direct route to the diester, proceeding through a dichloridate intermediate followed by hydrolysis. The use of a catalyst can enhance the reaction rate and yield.[2]

Reaction Scheme:

POCl₃ + 2 C₈H₁₈O → (C₈H₁₇O)₂POCl + 2 HCl (C₈H₁₇O)₂POCl + H₂O → (C₈H₁₇O)₂PO(OH) + HCl

Experimental Protocol:

The following protocol is based on a patented laboratory-scale synthesis:[2]

-

Reaction Setup: A 1000L reactor is charged with 100 kg of phosphorus oxychloride and a catalyst (a mixture of AlCl₃, 1-ethyl-3-methylimidazole fluoroform sulfonate, and ammonium (B1175870) vanadate).

-

Addition of 2-Ethylhexanol: The reactor is cooled to 0-10°C, and 127 kg of 2-ethylhexanol is slowly added over 0.5-1.5 hours. The molar ratio of phosphorus oxychloride to 2-ethylhexanol is maintained at 1:1.5-2.5.

-

Initial Reaction: The mixture is stirred continuously at 15-25°C for 1-3 hours. The generated HCl gas is removed from the reactor.

-

Heating and Further Reaction: The reaction is continued for another 0.5-2 hours, after which the temperature is raised to 40-70°C and held for 1-4 hours.

-

Hydrolysis: A 20-60% aqueous solution of NaOH is added to the mixture. The amount of NaOH is 2-5% by weight relative to the initial phosphorus oxychloride. The mixture is then heated to 80-90°C and reacted for 1-3 hours.

-

Work-up: The final product is obtained after washing, filtration, and distillation.

Synthesis from Phosphorus Trichloride and 2-Ethylhexanol

This method involves the formation of a phosphite (B83602) intermediate, which is subsequently chlorinated and then hydrolyzed to yield D2EHPA. This route can produce high-purity D2EHPA with a well-defined protocol.

Reaction Scheme:

PCl₃ + 3 C₈H₁₈O → (C₈H₁₇O)₃P + 3 HCl (C₈H₁₇O)₃P + HCl → (C₈H₁₇O)₂P(O)H + C₈H₁₇Cl (C₈H₁₇O)₂P(O)H + Cl₂ → (C₈H₁₇O)₂POCl + HCl (C₈H₁₇O)₂POCl + H₂O → (C₈H₁₇O)₂PO(OH) + HCl

Experimental Protocol:

The following detailed protocol is derived from a Russian patent and provides a clear pathway to high-purity D2EHPA:[3]

-

Formation of Di-(2-ethylhexyl) Phosphite: In a suitable reactor, 142.2 g of 2-ethylhexanol and 4 ml of water are mixed. While cooling and stirring vigorously, 60 g of phosphorus trichloride is added over 1 hour, maintaining the temperature at 10-15°C. The temperature is then raised to 20-25°C, and nitrogen is bubbled through the mixture for 2 hours to remove HCl. The temperature is further increased to 40-45°C for another 2.5 hours with continued nitrogen sparging.

-

Chlorination: The crude di-(2-ethylhexyl) phosphite is then chlorinated to produce di-(2-ethylhexyl) chlorophosphate.

-

Hydrolysis: The hydrolysis of the chlorophosphate is a critical step for achieving high purity.

-

Steam Treatment: The chlorophosphate is treated with live steam at 95-100°C. This step removes residual HCl and volatile impurities.

-

Alkaline Treatment: A 20% aqueous solution of sodium hydroxide (B78521) is then added, and the mixture is heated to 105-115°C. This converts the D2EHPA and any remaining mono-ester into their sodium salts.

-

-

Purification and Isolation:

-

The reaction mixture is diluted with hexane (B92381). The organic layer, containing the sodium salt of D2EHPA, is separated and washed with a 1.5-2% sodium chloride solution until the aqueous phase is neutral.

-

The hexane solution of the sodium salt is then treated with 30% hydrochloric acid at 40-50°C with stirring for 15-20 minutes.

-

The organic layer is separated and washed twice with warm water.

-

Finally, hexane is distilled off under atmospheric pressure, followed by vacuum distillation (30-50 mm Hg) at 90-100°C to yield high-purity D2EHPA.

-

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis pathways, providing a basis for comparison.

Table 1: Reaction Conditions and Reagents

| Synthesis Pathway | Phosphorus Reagent | Co-reactant | Molar Ratio (P-reagent:Alcohol) | Temperature (°C) |

| From P₄O₁₀ | Phosphorus Pentoxide | 2-Ethylhexanol | - | Exothermic, requires control |

| From POCl₃ | Phosphorus Oxychloride | 2-Ethylhexanol | 1 : 1.5-2.5 | 0-10 (addition), 15-25, 40-70 |

| From PCl₃ | Phosphorus Trichloride | 2-Ethylhexanol | 1 : 2.5 (+ 0.5 H₂O) | 10-15 (addition), 20-25, 40-45 |

Table 2: Yield and Purity of Synthesized D2EHPA

| Synthesis Pathway | Reported Yield | Reported Purity | Key Impurities |

| From P₄O₁₀ | - | - | Mono- and Tri-(2-ethylhexyl) phosphate |

| From POCl₃ | High | - | Unreacted starting materials, by-products |

| From PCl₃ | 84.3% (as Na salt), 99.4% (final acid)[3] | 99.45% D2EHPA[3] | 0.3% Mono-(2-ethylhexyl) phosphate[3] |

Purification of D2EHPA

Commercial grades of D2EHPA often contain impurities such as mono-(2-ethylhexyl) phosphoric acid (M2EHPA), tri-(2-ethylhexyl) phosphate, and pyrophosphates. For applications requiring high-purity D2EHPA, such as in certain drug development processes or for specific metal separations, further purification is necessary.

Purification via Copper Salt Precipitation

A highly effective method for purifying D2EHPA involves the precipitation of its copper salt.[4][5]

Experimental Protocol: [4]

-

Dissolution: The crude D2EHPA is dissolved in an organic solvent such as ether.

-

Copper Salt Formation: A solution of copper(II) sulfate (B86663) (e.g., 2 M) is added, followed by the dropwise addition of a strong base (e.g., 10 M NaOH) until a persistent precipitate of copper(II) hydroxide is formed. The mixture is stirred for several hours to ensure complete formation of the copper(II) di-(2-ethylhexyl) phosphate salt, which is soluble in the organic phase.

-

Precipitation: The organic phase is separated. Acetone is then slowly added to the organic solution with stirring, causing the precipitation of the copper-D2EHPA salt.

-

Isolation and Washing: The precipitate is collected by filtration, washed with acetone, and dried. The salt can be redissolved in ether and reprecipitated to enhance purity.

-

Liberation of Pure D2EHPA: The purified copper salt is then treated with a dilute mineral acid (e.g., 1.0 to 5.0 N nitric acid or hydrochloric acid) to remove the copper ions, regenerating the high-purity D2EHPA. The organic layer containing the purified D2EHPA is then separated and the solvent is removed.

Visualizing the Synthesis and Purification Pathways

The following diagrams, generated using the DOT language, illustrate the core synthesis pathways and the purification workflow.

Caption: Overview of the primary synthesis pathways for D2EHPA.

Caption: Workflow for the purification of D2EHPA via copper salt precipitation.

References

- 1. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 2. CN105440072A - Preparation method for bis(2-ethylhexyl) phosphate - Google Patents [patents.google.com]

- 3. RU2421460C2 - Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof - Google Patents [patents.google.com]

- 4. US3641226A - Method for purification of di-(2-ethyl-hexyl) phosphoric acid - Google Patents [patents.google.com]

- 5. Purification of di(2-ethylhexyl)phosphoric acid. [Precipitation as copper salt] (Journal Article) | ETDEWEB [osti.gov]

Di(2-ethylhexyl) Phosphoric Acid (DEHPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Di(2-ethylhexyl) phosphoric acid (DEHPA), a significant organophosphorus compound. The document details its fundamental chemical and physical properties, provides in-depth experimental protocols for its synthesis and application in solvent extraction, and includes a visualization of the extraction mechanism.

Core Properties of DEHPA

Di(2-ethylhexyl) phosphoric acid, also known by the synonyms HDEHP and P204, is a viscous, colorless to pale yellow liquid. It is widely utilized as an extractant in hydrometallurgy for the separation and purification of various metals, most notably rare earth elements and uranium. Its efficacy is attributed to its ability to form stable chelate complexes with metal ions, facilitating their transfer from an aqueous solution to an immiscible organic phase.

Quantitative Data Summary

The fundamental quantitative characteristics of DEHPA are presented in the table below for quick reference.

| Property | Value |

| Chemical Formula | C₁₆H₃₅O₄P[1][2][3] |

| Alternate Formula | (C₈H₁₇O)₂PO₂H[1] |

| Molecular Weight | 322.42 g/mol [4][5][6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of DEHPA and its application in a standard solvent extraction procedure for metal separation.

Synthesis of Di(2-ethylhexyl) Phosphoric Acid

The industrial synthesis of DEHPA is typically achieved through the reaction of phosphorus pentoxide with 2-ethylhexanol.[7] An alternative laboratory-scale synthesis can be performed using phosphorus trichloride (B1173362). The following protocol details a multi-step synthesis process.

Materials:

-

Phosphorus trichloride (PCl₃)

-

2-Ethylhexanol

-

Chlorine (Cl₂)

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) solution

-

Hydrochloric acid (HCl)

-

Organic solvent (e.g., hexane)

-

Reaction vessel equipped with a stirrer, temperature control, and gas inlet/outlet

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Formation of Di-(2-ethylhexyl) Phosphite (B83602): In a reaction vessel, carefully react phosphorus trichloride with 2-ethylhexanol.[1] The stoichiometry of the reactants is crucial to maximize the yield of the desired phosphite intermediate.

-

Chlorination: The resulting di-(2-ethylhexyl) phosphite is then chlorinated to produce di-(2-ethylhexyl) chlorophosphate.[1]

-

Hydrolysis: The di-(2-ethylhexyl) chlorophosphate undergoes hydrolysis to form DEHPA. This step is critical and is often carried out in a two-stage process to control the reaction and minimize the formation of byproducts.[1]

-

Initial Hydrolysis: Treat the chlorophosphate with steam at a temperature of 95-100°C.[1]

-

Saponification and Acidification: Subsequently, treat the mixture with a 20% aqueous solution of sodium hydroxide at 105-115°C, followed by acidification with hydrochloric acid in an organic solvent to yield high-purity DEHPA.[1]

-

-

Purification: The crude DEHPA is purified through a series of washing and separation steps to remove any unreacted starting materials or byproducts. The final product can be isolated by distilling off the solvent.

Solvent Extraction of Metals Using DEHPA

DEHPA is a highly effective extractant for a wide range of metal ions. The following protocol provides a general framework for the solvent extraction of metals from an aqueous solution.

Materials:

-

Aqueous solution containing the metal ions to be separated.

-

DEHPA solution in a suitable organic diluent (e.g., kerosene, isoparaffin).

-

pH adjustment solutions (e.g., dilute HCl or NaOH).

-

Mixer-settler or separatory funnels.

-

Analytical instrumentation for metal concentration analysis (e.g., ICP-OES, AAS).

Procedure:

-

Organic Phase Preparation: Prepare a solution of DEHPA in the chosen organic diluent. The concentration of DEHPA is a key parameter that influences extraction efficiency and should be optimized for the specific metal separation.

-

Aqueous Phase pH Adjustment: The pH of the aqueous feed solution is a critical factor in the selective extraction of metals with DEHPA. Adjust the pH to the optimal value for the target metal ion.

-

Extraction:

-

Contact the aqueous phase with the organic phase at a defined phase ratio (O/A).

-

Agitate the mixture for a sufficient time to allow the system to reach equilibrium. This can be achieved in a mixer-settler for continuous processes or by shaking in a separatory funnel for batch experiments.

-

-

Phase Separation: Allow the two phases to separate. The metal-loaded organic phase is then separated from the aqueous raffinate.

-

Stripping: The extracted metal ions can be recovered from the loaded organic phase by contacting it with a stripping solution, which is typically a more acidic aqueous solution. This reverses the extraction process, transferring the metal ions back into an aqueous phase.

-

Analysis: Determine the concentration of the metal ions in the initial aqueous feed, the raffinate, and the stripping solution to calculate the extraction and stripping efficiencies.

Visualization of Key Processes

Diagrams are essential for understanding the complex relationships in chemical processes. The following section provides a visualization of the solvent extraction mechanism.

References

- 1. RU2421460C2 - Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antagonistic Role of Aqueous Complexation in the Solvent Extraction and Separation of Rare Earth Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

Solubility of Bis(2-ethylhexyl) Phosphate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bis(2-ethylhexyl) phosphate (B84403) (DEHPA), a widely used organophosphorus compound with applications ranging from solvent extraction of metals to its use as a plasticizer and in chemical synthesis. Understanding its solubility in various organic solvents is critical for process design, formulation development, and environmental fate assessment.

Quantitative Solubility Data

Bis(2-ethylhexyl) phosphate is a viscous, oily liquid that is generally characterized by its high solubility in a range of non-polar and polar aprotic organic solvents, and limited solubility in water. While comprehensive quantitative data across a wide spectrum of solvents is not extensively tabulated in publicly available literature, this guide compiles the available information and provides a qualitative overview.

Table 1: Quantitative and Qualitative Solubility of Bis(2-ethylhexyl) Phosphate in Various Solvents

| Solvent Class | Solvent Name | CAS Number | Solubility | Temperature (°C) | Notes |

| Alcohols | Ethanol | 64-17-5 | 100 mg/mL[1][2] | Not Specified | Soluble, forms a clear solution. |

| Methanol | 67-56-1 | Soluble | Not Specified | General literature suggests solubility in alcohols.[3] | |

| n-Propanol | 71-23-8 | Soluble | Not Specified | General literature suggests solubility in alcohols.[3] | |

| Hydrocarbons | n-Hexane | 110-54-3 | Soluble[4] | Not Specified | |

| Kerosene | 8008-20-6 | Soluble[5][6] | Not Specified | Widely used as a diluent in solvent extraction processes.[5] | |

| Toluene | 108-88-3 | Soluble[4] | Not Specified | A solution of 100µg/mL is commercially available.[7] | |

| Benzene | 71-43-2 | Soluble[4] | Not Specified | ||

| Ketones | Acetone | 67-64-1 | Soluble[4] | Not Specified | |

| 4-Methyl-2-pentanone | 108-10-1 | Soluble[4] | Not Specified | ||

| Ethers | Diethyl Ether | 60-29-7 | Soluble | Not Specified | General literature suggests solubility in ethers. |

| Chlorinated Solvents | Chloroform | 67-66-3 | Soluble[4] | Not Specified | Used as a solvent for ion-pair extraction with DEHPA.[4] |

| Aqueous | Water | 7732-18-5 | 0.21 g/100mL[8] | 20 | Slightly soluble/miscible.[9] |

| Water | 7732-18-5 | 182 mg/L[4] | 25 |

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The following protocol outlines a standard and reliable method for determining the solubility of a liquid solute, such as bis(2-ethylhexyl) phosphate, in an organic solvent. This method is adapted from established principles of solubility testing, including the shake-flask method mentioned in OECD guidelines.[10][11]

2.1. Principle

An excess amount of the solute (DEHPA) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the solute in the solvent is determined. This concentration represents the solubility of the solute in that solvent at the specified temperature.

2.2. Materials and Equipment

-

Bis(2-ethylhexyl) phosphate (of known purity)

-

Organic solvent of interest (analytical grade or higher)

-

Glass vials or flasks with airtight screw caps

-

Thermostatic shaker bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC, depending on the solvent and solute properties)

-

Evaporating dish and oven (for gravimetric analysis)

2.3. Procedure

-

Preparation of the Test System:

-

Add a known volume (e.g., 10 mL) of the organic solvent to a series of glass vials.

-

To each vial, add an excess amount of bis(2-ethylhexyl) phosphate. An excess is confirmed by the presence of a separate, undissolved phase of DEHPA after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed that ensures thorough mixing of the two phases without forming a stable emulsion.

-

Equilibration time can vary depending on the solvent and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient period (e.g., 24 hours) to allow for complete phase separation.

-

Carefully withdraw a known volume of the supernatant (the solvent saturated with DEHPA) using a syringe.

-

Immediately filter the collected sample through a syringe filter into a clean vial to remove any undissolved microdroplets of DEHPA.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh a pre-dried evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish and weigh it.

-

Gently evaporate the solvent under a fume hood or in a rotary evaporator.

-

Dry the dish containing the DEHPA residue in an oven at a temperature below its decomposition point until a constant weight is achieved.

-

The solubility can be calculated from the mass of the DEHPA residue and the volume of the solvent.

-

-

Chromatographic Method (HPLC/GC):

-

Prepare a series of calibration standards of DEHPA in the chosen solvent.

-

Dilute the filtered saturated solution with the pure solvent to a concentration that falls within the calibration range.

-

Analyze the diluted sample and the calibration standards using an appropriate HPLC or GC method.

-

Determine the concentration of DEHPA in the saturated solution from the calibration curve.

-

-

2.4. Data Analysis and Reporting

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, mol/L).

-

Report the average solubility and standard deviation from at least three replicate experiments.

-

Clearly state the experimental temperature and the method of quantification used.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of bis(2-ethylhexyl) phosphate in an organic solvent.

Caption: Workflow for Determining the Solubility of DEHPA.

This guide provides foundational knowledge on the solubility of bis(2-ethylhexyl) phosphate. For applications requiring high precision, it is recommended to experimentally determine the solubility in the specific solvent system and under the exact conditions of use, following a robust protocol as outlined above.

References

- 1. Bis(2-ethylhexyl) phosphate 97 298-07-7 [sigmaaldrich.com]

- 2. Bis(2-ethylhexyl) phosphate 97 298-07-7 [sigmaaldrich.com]

- 3. D2EHPA metal solvent extractant introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]

- 4. Bis(2-ethylhexyl) phosphate | C16H35O4P | CID 9275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 6. scielo.br [scielo.br]

- 7. achemtek.com [achemtek.com]

- 8. ICSC 1412 - BIS(2-ETHYLHEXYL)PHOSPHATE [inchem.org]

- 9. Bis(2-ethylhexyl) phosphate, 95% | Fisher Scientific [fishersci.ca]

- 10. filab.fr [filab.fr]

- 11. chem.ws [chem.ws]

The Core Mechanism of Metal Extraction Using Bis(2-ethylhexyl) Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) phosphate (B84403) (D2EHPA or HDEHP) is a highly versatile and widely employed organophosphorus extractant in the field of hydrometallurgy. Its efficacy in the selective separation and purification of a broad spectrum of metals, including rare earth elements (REEs), cobalt, nickel, and copper, is well-established.[1][2][3][4] This technical guide provides an in-depth exploration of the fundamental mechanisms governing metal extraction by D2EHPA. It covers the critical roles of pH, extractant concentration, and diluent choice, alongside detailed experimental protocols and quantitative data to support researchers in optimizing their separation processes.

Introduction to Bis(2-ethylhexyl) phosphate (D2EHPA)

D2EHPA is a diester of phosphoric acid with the chemical formula (C₈H₁₇O)₂PO₂H.[5] In non-polar organic solvents, D2EHPA typically exists as a hydrogen-bonded dimer, a characteristic that is central to its extraction behavior.[5][6] Its primary application lies in solvent extraction, a process where it selectively forms complexes with metal ions in an aqueous phase, thereby transferring them to an immiscible organic phase.[3] This process is crucial for the purification of valuable metals from complex leach solutions.[2][7]

Fundamental Extraction Mechanisms

The extraction of metals by D2EHPA predominantly occurs through a cation exchange mechanism.[2][8] This process is highly dependent on the pH of the aqueous solution. Other mechanisms, such as solvation and coordination, also play a role depending on the specific metal and extraction conditions.

Cation Exchange

In the cation exchange mechanism, protons (H⁺) from the acidic D2EHPA molecule are exchanged for metal cations (Mⁿ⁺) from the aqueous phase.[2] The general equilibrium for the extraction of a divalent metal ion (M²⁺) can be represented as:

M²⁺ (aq) + 2(HA)₂ (org) ⇌ M(A)₂(HA)₂ (org) + 2H⁺ (aq)

where (HA)₂ represents the dimeric form of D2EHPA in the organic phase. This equilibrium highlights the critical influence of pH; an increase in pH (lower H⁺ concentration) shifts the equilibrium to the right, favoring the extraction of the metal ion into the organic phase.[8][9]

Influence of Diluent

The choice of diluent for D2EHPA significantly impacts extraction efficiency and can even alter the coordination geometry of the extracted metal complex.[8] Diluents range from non-polar aliphatic and aromatic hydrocarbons (e.g., kerosene, toluene) to more polar solvents (e.g., 1-octanol).[6][8] For instance, in the extraction of Copper(II), a shift from a tetrahedral coordination geometry in polar media to a square planar geometry in non-polar environments has been observed.[8]

Key Parameters Influencing Extraction Efficiency

Several factors must be carefully controlled to optimize the selective extraction of metals using D2EHPA.

pH of the Aqueous Phase

As dictated by the cation exchange mechanism, the pH of the aqueous phase is arguably the most critical parameter. The extraction efficiency of most metals increases significantly with rising pH.[2][8][10] This pH dependency allows for the selective separation of different metals by carefully controlling the pH of the system. For example, manganese can be separated from cobalt and nickel at a lower pH before the subsequent extraction of cobalt at a higher pH.[2]

D2EHPA Concentration

The concentration of D2EHPA in the organic phase directly influences the metal extraction capacity. An increase in the extractant concentration generally leads to enhanced metal recovery.[8][11]

Temperature

Temperature can affect the thermodynamics of the extraction process. For instance, the extraction of cobalt has been reported to be more endothermic than that of nickel, suggesting that improved separation can be achieved at higher temperatures.[12] Conversely, some extraction processes, like that of Iron(III), are exothermic, with extraction decreasing at higher temperatures.[13]

Quantitative Data on Metal Extraction

The efficiency of metal extraction using D2EHPA is quantified by parameters such as the distribution coefficient (D), extraction efficiency (E), and separation factor (β).

Table 1: Extraction Efficiencies and Conditions for Various Metals with D2EHPA

| Metal Ion | D2EHPA Concentration | Diluent | Aqueous Phase | pH | Extraction Efficiency (%) | Reference(s) |

| Copper (Cu²⁺) | 10-20% (v/v) | Kerosene | Sulfate (B86663) | 3.5 | >94 | [14] |

| Copper (Cu²⁺) | - | - | - | - | ≥99 | [4] |

| Zinc (Zn²⁺) | 15% (v/v) | Kerosene | Sulfate | 2.0 | 91.8 | [9] |

| Iron (Fe³⁺) | 1.0 mol/L (saponified) | - | Sulfate | 1.0 | >95 | [11] |

| Manganese (Mn²⁺) | 10 vol% | - | Leachate | 3.5 | ~90 | [15] |

| Cobalt (Co²⁺) | 0.05 M (Na-D2EHPA) | Kerosene | Sulfate | - | - | [7] |

| Nickel (Ni²⁺) | - | - | Sulfate | - | - | [7] |

| Dysprosium (Dy³⁺) | 0.05 M | Kerosene | Nitric Acid | 2.0 | ~100 | [16] |

| Gadolinium (Gd³⁺) | 0.05 M | Kerosene | Nitric Acid | 2.0 | ~100 | [16] |

| Lanthanum (La³⁺) | 0.05 M | Kerosene | Nitric Acid | 2.0 | 30 | [16] |

Table 2: Separation Factors for Rare Earth Elements using D2EHPA

| Metal Pair | Separation Factor (β) | Conditions | Reference(s) |

| Dy/La | 4267.67 | 0.05 M D2EHPA, pH=2 | [16] |

| La/Gd | 243.91 | 0.05 M D2EHPA, pH=2 | [16] |

| Gd/Nd | 31.78 | 0.05 M D2EHPA, pH=2 | [16] |

| Nd/La | 7.67 | 0.05 M D2EHPA, pH=2 | [16] |

Experimental Protocols

The following protocols provide a general framework for conducting metal extraction experiments using D2EHPA.

General Solvent Extraction Procedure

-

Preparation of Organic Phase: Prepare the organic phase by diluting the desired concentration of D2EHPA in a suitable diluent (e.g., kerosene).[4][17]

-

Preparation of Aqueous Phase: Prepare a stock solution of the metal salt(s) in an appropriate aqueous medium (e.g., sulfate or chloride solution).[17] Adjust the pH of the aqueous phase to the desired value using an acid (e.g., H₂SO₄) or a base (e.g., NaOH).[4][16]

-

Extraction: Contact equal volumes of the organic and aqueous phases in a separation funnel or a stirred reactor.[16] Shake or stir the mixture for a predetermined time (e.g., 10 minutes) to ensure equilibrium is reached.[16] Allow the phases to separate completely.

-

Analysis: Separate the two phases. Analyze the metal ion concentration in the aqueous phase before and after extraction using techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[16][17] The metal concentration in the organic phase can be calculated by mass balance.[16][17]

-

Stripping: To recover the extracted metal, contact the loaded organic phase with a stripping solution, typically a strong acid (e.g., H₂SO₄), which reverses the extraction equilibrium.[9]

Determination of Distribution Coefficient and Extraction Efficiency

The distribution coefficient (D) is the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium.

The extraction efficiency (%E) is calculated as:

%E = [D / (D + V_aq / V_org)] * 100

where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

Visualizing Mechanisms and Workflows

Graphical representations are essential for understanding the complex interactions in D2EHPA-mediated metal extraction.

Caption: Cation exchange mechanism for divalent metal extraction.

Caption: General experimental workflow for metal extraction.

Conclusion

Bis(2-ethylhexyl) phosphate is a powerful and selective extractant for a wide range of metals. A thorough understanding of the fundamental cation exchange mechanism and the influence of key parameters such as pH, extractant concentration, and diluent choice is essential for the development of efficient and selective separation processes. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to design, optimize, and implement D2EHPA-based extraction systems for metal purification and recovery.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. The usage of D2EHPA extractant in Nickel Cobalt extraction process - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]

- 4. D2EHPA metal solvent extractant introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]

- 5. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 6. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Dissolution of D2EHPA in liquid-liquid extraction process: implication on metal removal and organic content of the treated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-Value Recovery of the Iron via Solvent Extraction from Waste Nickel-Cadmium Battery Sulfuric Acid Leachate Using Saponified D2EHPA [mdpi.com]

- 12. docs.sadrn.com [docs.sadrn.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. nva.sikt.no [nva.sikt.no]

- 16. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]

- 17. mdpi.com [mdpi.com]